

2-(4-Methoxyphenyl)acetophenone CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(4-Methoxyphenyl)acetophenone
Cat. No.:	B028337

[Get Quote](#)

An In-Depth Technical Guide to Deoxyanisoin [2-(4-Methoxyphenyl)acetophenone]

For Researchers, Scientists, and Drug Development Professionals

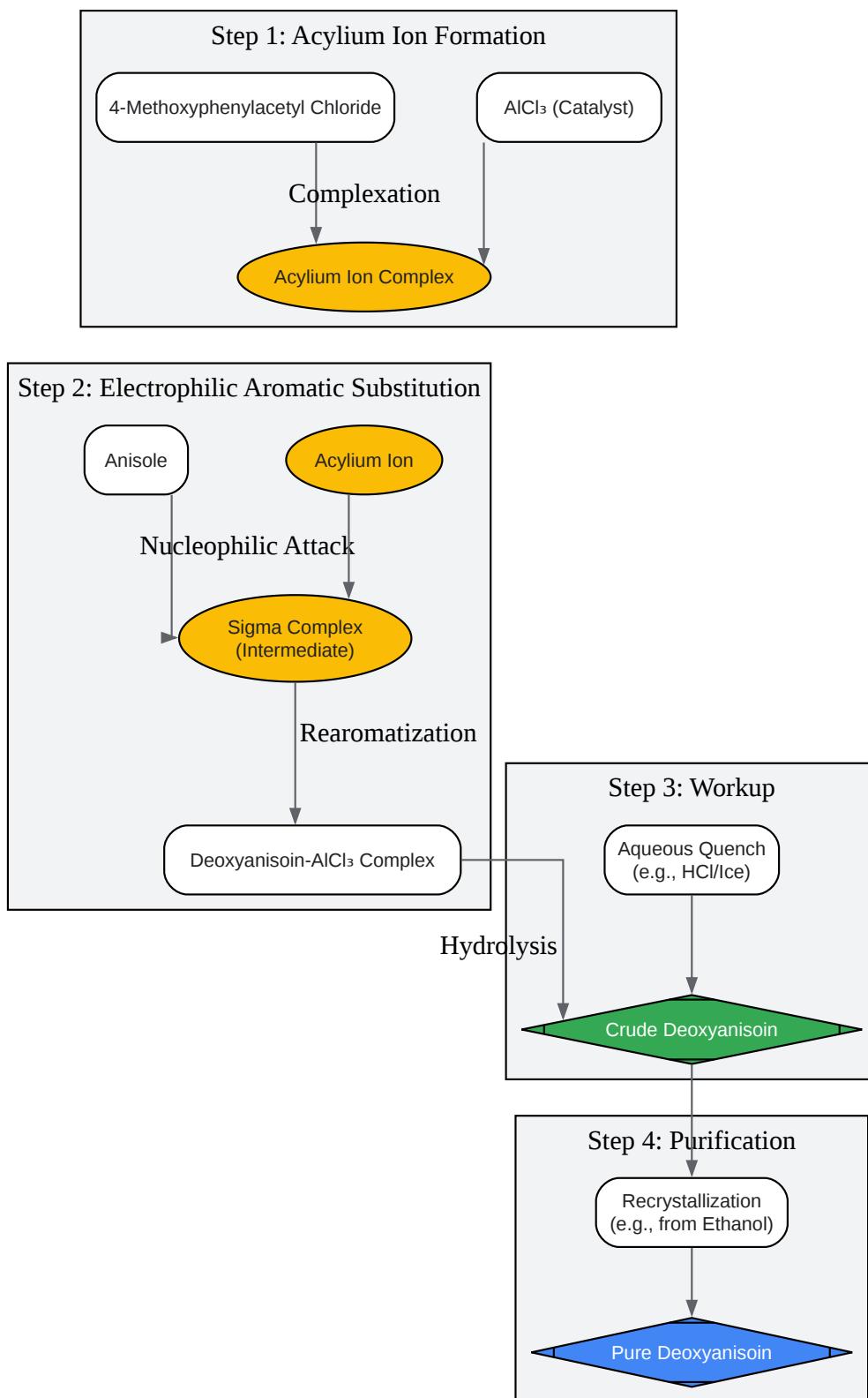
Abstract

This technical guide provides a comprehensive overview of Deoxyanisoin (CAS No. 120-44-5), a diaryl ketone with a deoxybenzoin scaffold. While the systematic IUPAC name is 1,2-bis(4-methoxyphenyl)ethanone, it is also recognized by the synonym 4'-Methoxy-2-(p-methoxyphenyl)acetophenone, which aligns with the topic of this guide. Deoxyanisoin serves as a valuable intermediate in organic synthesis, and its core structure is of significant interest in medicinal chemistry. The deoxybenzoin scaffold is a key pharmacophore in the development of novel therapeutics, including Selective Estrogen Receptor Modulators (SERMs), antioxidants, and immunosuppressive agents.^{[1][2][3]} This document details the compound's physicochemical properties, provides validated synthesis and purification protocols, discusses key chemical transformations, outlines analytical characterization methods, and summarizes its applications in research and drug development, alongside essential safety and handling information.

Compound Identification and Physicochemical Properties

Deoxyanisoin is a symmetrical diarylethanone characterized by two 4-methoxyphenyl (anisyl) groups linked by a keto-ethylene bridge.

Property	Value	Reference(s)
CAS Number	120-44-5	[4]
Molecular Formula	C ₁₆ H ₁₆ O ₃	[4]
Molecular Weight	256.30 g/mol	[4]
IUPAC Name	1,2-bis(4-methoxyphenyl)ethanone	[4]
Synonyms	Desoxyanisoin, Deoxy-p-anisoin, 4,4'-Dimethoxydeoxybenzoin, 4'-Methoxy-2-(p-methoxyphenyl)acetophenone	[4][5][6]
Appearance	White to off-white crystalline solid	[7]
Melting Point	110-112 °C	[5][7]
Boiling Point	~415.6 °C at 760 mmHg (rough estimate)	[5]
Solubility	Sparingly soluble in water; slightly soluble in chloroform and methanol.	[6][7]


Synthesis and Purification

The synthesis of Deoxyanisoin can be approached through several routes. The two most common and reliable methods are the Friedel-Crafts acylation of anisole and the reduction of anisoin.

Method A: Friedel-Crafts Acylation

This is the most prevalent industrial and laboratory-scale method, involving the electrophilic acylation of an aromatic ring.[\[1\]](#)

Principle: The reaction proceeds via the formation of an acylium ion from 4-methoxyphenylacetyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl_3). Anisole then acts as the nucleophile, attacking the acylium ion. The para-position of anisole is strongly favored for substitution due to the activating, para-directing nature of the methoxy group and for steric reasons. A stoichiometric amount of AlCl_3 is crucial because the catalyst complexes with both the carbonyl oxygen of the acylating agent and the final ketone product.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for Deoxyxanisoin synthesis via Friedel-Crafts acylation.

Detailed Protocol:

- Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. All solvents and reagents must be anhydrous, as moisture deactivates the AlCl_3 catalyst.[\[1\]](#)
- Reaction Setup: Charge the flask with anhydrous dichloromethane (CH_2Cl_2) and aluminum chloride (AlCl_3 , 1.1 equivalents). Cool the suspension to 0 °C in an ice bath.
- Reagent Addition: Dissolve 4-methoxyphenylacetyl chloride (1.0 equivalent) in anhydrous CH_2Cl_2 and add it dropwise to the stirred AlCl_3 suspension, maintaining the temperature at 0 °C. Allow the mixture to stir for 15-20 minutes to ensure complete formation of the acylium ion complex.
- Acylation: Add a solution of anisole (1.05 equivalents) in anhydrous CH_2Cl_2 dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature between 0-5 °C during the addition.
- Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Workup (Quench): Cautiously pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and brings the product into the organic layer.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH_2Cl_2 .
- Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO_3) solution, and finally, brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by recrystallization from hot ethanol to yield pure Deoxyanisoin as white crystals.

Method B: Reduction of Anisoin

This method provides a high-yield route from a readily accessible precursor, anisoin (an α -hydroxyketone), and is particularly useful for symmetrically substituted deoxybenzoins.

Principle: The reaction involves the reduction of the secondary alcohol (hydroxyl group) of anisoin using a metal/acid system. Powdered tin in the presence of concentrated hydrochloric acid acts as the reducing agent, selectively removing the hydroxyl group while leaving the ketone and aromatic rings intact.

Detailed Protocol (Adapted from Organic Syntheses)[[2](#)]

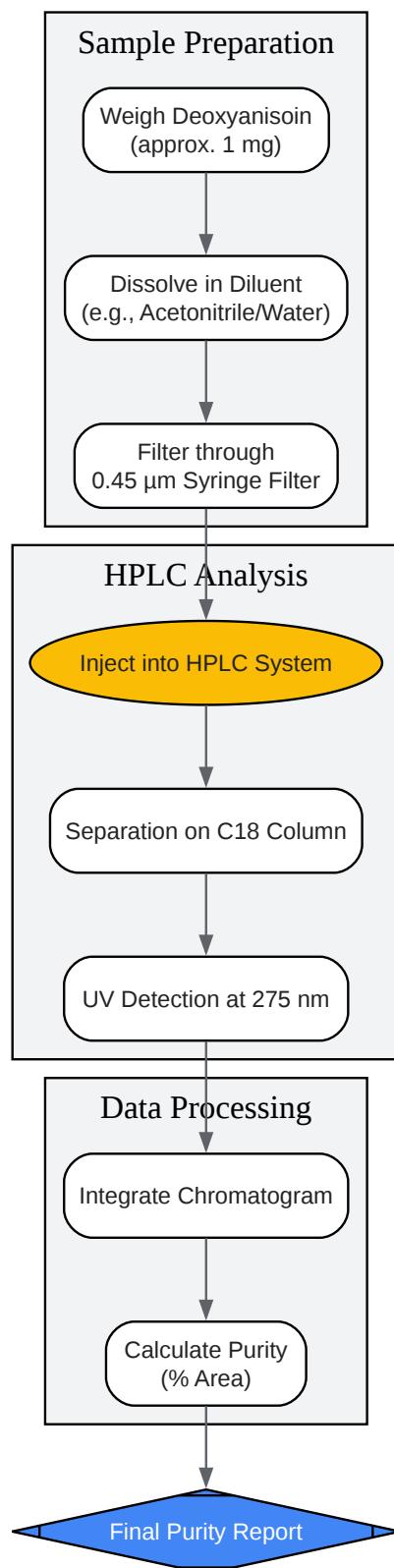
- **Reaction Setup:** In a 500-mL round-bottom flask equipped with a reflux condenser, charge powdered tin (0.33 mole), anisoin (0.19 mole), 60 mL of 95% ethanol, and 52 mL of concentrated hydrochloric acid.
- **Reflux:** Heat the mixture to reflux and maintain for 24 hours. The progress can be monitored by TLC until the starting anisoin spot disappears.
- **Isolation:** While still hot, decant the solution away from the unreacted tin into a clean flask. Cool the decanted solution to 0 °C to crystallize the product.
- **Collection:** Filter the white crystals by suction filtration.
- **Washing and Recovery:** Reheat the filtrate to boiling and use it to wash the remaining tin in the reaction flask by decantation. Combine the washings with the initial filtrate, cool to 0 °C, and collect the second crop of crystals.
- **Purification:** Combine all collected solids and recrystallize from approximately 450 mL of boiling 95% ethanol. Cool to 0 °C to afford pure, colorless crystals of Deoxyanisoin.

Key Reactions and Mechanistic Insights

Deoxyanisoin's chemical reactivity is centered around its ketone carbonyl group and the adjacent α -carbon protons.

- **Alpha-Bromination:** The methylene protons α to the carbonyl group are acidic and can be readily substituted. Reaction with bromine in a solvent like carbon tetrachloride (CCl_4) yields

α -bromo-4,4'-dimethoxy-deoxybenzoin. This derivative is a useful intermediate for introducing further functionalities.[6]


Applications in Research and Drug Development

While Deoxyanisoin is not an active pharmaceutical ingredient (API) itself, its deoxybenzoin core is a privileged scaffold in medicinal chemistry, making it a critical starting material and structural motif for drug discovery.

- Selective Estrogen Receptor Modulators (SERMs): The deoxybenzoin framework is structurally related to isoflavones, which are known phytoestrogens. Synthetic derivatives of deoxybenzoin have been shown to possess significant estrogenic or anti-estrogenic activity. [8] They can bind to both estrogen receptor alpha (ER α) and beta (ER β), and depending on the substitution pattern, can act as agonists or antagonists.[1] This makes them valuable leads for developing SERMs for applications in hormone replacement therapy and the treatment of hormone-dependent cancers, such as breast cancer.[9]
- Antioxidant and Tyrosinase Inhibitors: Polyphenolic deoxybenzoins have been synthesized and demonstrated potent antioxidant capabilities, effectively scavenging free radicals and inhibiting lipid peroxidation.[2] Certain derivatives also exhibit significant inhibitory activity against tyrosinase, a key enzyme in melanin production, suggesting potential applications in cosmetics and treatments for hyperpigmentation.[2]
- Immunosuppressive Agents: Novel deoxybenzoin oxime derivatives have been developed that show potent immunosuppressive activity by inducing apoptosis in activated T-cells.[3] Notably, lead compounds from this class were found to be significantly less cytotoxic than the conventional immunosuppressant cyclosporine A, highlighting a promising therapeutic window.[3]
- Anti-Gout and Anti-Inflammatory Agents: Researchers have designed and synthesized deoxybenzoin derivatives that target multiple pathways in gout pathology. Certain compounds simultaneously inhibit xanthine oxidase (reducing uric acid production) and block the activation of the NLRP3 inflammasome and TLR4 signaling pathways (reducing inflammatory flares).[10]

Analytical Characterization

Purity assessment and characterization of Deoxyanisoin are essential for its use in synthesis and research. High-Performance Liquid Chromatography (HPLC) is the method of choice for determining purity.

[Click to download full resolution via product page](#)

Caption: General workflow for purity analysis of Deoxyanisoin by HPLC.

Representative HPLC Protocol:

- **Instrumentation:** An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- **Column:** Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- **Mobile Phase:** Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 4-8 minutes).
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 30 °C.
- **Detection Wavelength:** 275 nm (a strong absorbance maximum for the methoxy-substituted aromatic rings).
- **Injection Volume:** 10 μ L.
- **Standard Preparation:** Prepare a standard solution of Deoxyanisoin at approximately 0.1 mg/mL in the mobile phase.
- **Sample Preparation:** Prepare the sample to be tested at the same concentration as the standard.
- **System Validation:** The protocol's validity is confirmed by the sharpness and symmetry of the principal peak and the separation of any potential impurities or starting materials from the main Deoxyanisoin peak.

Safety and Handling

Deoxyanisoin should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Hazard Information	Details	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[7]
Signal Word	Warning	[7]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[7]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]
Storage	Store in a cool, dry place. Keep container tightly sealed.	[5] [7]

References

- ResearchGate. (2025). Deoxybenzoins are novel potent selective estrogen receptor modulators.
- Pissios, P., et al. (2004). A New Class of Phytoestrogens: Evaluation of the Estrogenic Activity of Deoxybenzoins. *Journal of Steroid Biochemistry and Molecular Biology*.
- Tan, C. P., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. *Bioorganic & Medicinal Chemistry*.
- PubChem. (2025). Desoxyanisoin. National Center for Biotechnology Information.

- Zhang, T., et al. (2015). Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Derivatives. *Archiv der Pharmazie*.
- Ramamurthy, V., et al. (2012). Estrogenic effect of three substituted deoxybenzoins. *Steroids*.
- NIST. (2025). Desoxyanisoin. NIST Chemistry WebBook.
- Organic Syntheses. (n.d.). deoxyanisoin. *Org. Synth.* 1952, 32, 40.
- Li, H., et al. (2018). Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout. *Bioorganic & Medicinal Chemistry*.
- ChemSrc. (2025). Desoxyanisoin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. Estrogenic effect of three substituted deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desoxyanisoin | C16H16O3 | CID 67120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DESOXYANISOIN | 120-44-5 [chemicalbook.com]
- 6. Desoxyanisoin, 98% | Fisher Scientific [fishersci.ca]
- 7. Base mediated approach for the synthesis of deoxybenzoins using γ -aryl- β -ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2-(4-Methoxyphenyl)acetophenone CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b028337#2-4-methoxyphenyl-acetophenone-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b028337#2-4-methoxyphenyl-acetophenone-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com